![molecular formula C14H17ClN2O B2515779 N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide CAS No. 2396580-46-2](/img/structure/B2515779.png)

N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

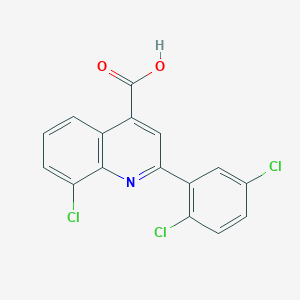

Description

“N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and conditions. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications

- Researchers have synthesized derivatives of N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide and evaluated their anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring showed promising inhibition of COX-1 and COX-2 enzymes, suggesting potential therapeutic use.

- Dual inhibition of fatty acid binding proteins 4 and 5 (FABP4 and FABP5) is expected to improve insulin sensitivity, regulate blood glucose levels, and protect against atherosclerosis . N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide derivatives may play a role in this context.

- Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and evaluated for their anti-tubercular activity . These compounds could contribute to tuberculosis therapy.

- Computational studies involving molecular docking have supported the binding interactions of N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide derivatives with specific protein receptors . Understanding ligand-receptor interactions aids drug design.

- In situ reduction of Schiff’s base of N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide derivatives led to novel compounds of biological interest . These compounds may have antimicrobial properties.

- The synthesized compounds undergo rigorous structural analysis using techniques like IR, NMR, and mass spectrometry . Understanding their structure is crucial for further investigations.

Anti-Inflammatory Properties

Metabolic Regulation

Antitubercular Activity

Molecular Docking Studies

Biological Interest

Structural Characterization

Mechanism of Action

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Biochemical Pathways

It is known that piperidine-containing compounds play a significant role in various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives are widely studied, and they are known to have good bioavailability .

Result of Action

Piperidine-containing compounds are known to have various biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide.

They are present in more than twenty classes of pharmaceuticals and are known to have various biological activities

Future Directions

properties

IUPAC Name |

N-(4-chloro-2-piperidin-1-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O/c1-2-14(18)16-12-7-6-11(15)10-13(12)17-8-4-3-5-9-17/h2,6-7,10H,1,3-5,8-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHYZHBKDANLFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=C(C=C1)Cl)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515698.png)

![4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2515699.png)

![3-[2-(4-Methylphenoxy)phenyl]acrylic acid](/img/structure/B2515702.png)

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2515705.png)

![3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2515707.png)

![6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2515708.png)

![2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B2515709.png)

![7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile](/img/structure/B2515710.png)

![N-[2-(But-2-ynoylamino)cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2515712.png)

![1-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2515716.png)

![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B2515718.png)